2-Piperidinone, 5-amino-6-phenyl-, (5R,6R)-rel-
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Overview
Description
2-Piperidinone, 5-amino-6-phenyl-, (5R,6R)-rel- is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure, featuring a piperidinone ring with amino and phenyl substituents, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinone, 5-amino-6-phenyl-, (5R,6R)-rel- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, phenylamine, and appropriate protecting groups.
Formation of Piperidinone Ring: The piperidinone ring is formed through cyclization reactions, often involving the use of strong acids or bases.
Introduction of Amino and Phenyl Groups: The amino and phenyl groups are introduced through substitution reactions, using reagents like aniline derivatives and suitable catalysts.
Chiral Resolution: The final step involves chiral resolution to obtain the (5R,6R)-rel- enantiomer, which can be achieved through methods like chiral chromatography or crystallization.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Piperidinone, 5-amino-6-phenyl-, (5R,6R)-rel- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenated reagents and catalysts like palladium or copper complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-Piperidinone, 5-amino-6-phenyl-, (5R,6R)-rel- has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be utilized in the development of novel materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Piperidinone, 5-amino-6-phenyl-, (5R,6R)-rel- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Piperidinone, 5-amino-6-phenyl-: A non-chiral version of the compound.
2-Piperidinone, 5-amino-6-methyl-: A similar compound with a methyl group instead of a phenyl group.
2-Piperidinone, 5-hydroxy-6-phenyl-: A compound with a hydroxyl group instead of an amino group.
Uniqueness
2-Piperidinone, 5-amino-6-phenyl-, (5R,6R)-rel- is unique due to its chiral nature and specific substitution pattern, which can impart distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(5R,6R)-5-amino-6-phenylpiperidin-2-one |
InChI |
InChI=1S/C11H14N2O/c12-9-6-7-10(14)13-11(9)8-4-2-1-3-5-8/h1-5,9,11H,6-7,12H2,(H,13,14)/t9-,11-/m1/s1 |
InChI Key |
BKFJIBKJLGSOGY-MWLCHTKSSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]([C@@H]1N)C2=CC=CC=C2 |
Canonical SMILES |
C1CC(=O)NC(C1N)C2=CC=CC=C2 |
Origin of Product |
United States |
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